molecular formula C13H14N2O3 B8628011 2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide CAS No. 113896-94-9

2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide

Cat. No.: B8628011
CAS No.: 113896-94-9
M. Wt: 246.26 g/mol
InChI Key: CPMIVIBDTJGVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113896-94-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(5-oxo-3-phenylmethoxy-2H-pyrrol-1-yl)acetamide

InChI

InChI=1S/C13H14N2O3/c14-12(16)8-15-7-11(6-13(15)17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,14,16)

InChI Key

CPMIVIBDTJGVDA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1CC(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.0 g of 4-benzyloxy-3-pyrrolin-2-on-1-yl acetic acid benzyl ester was dissolved in 500 ml of methanol and stirred at 40° C. with passing of gaseous NH3 for 5 hours. Then the reaction solution was evaporated and the residue was mixed with 50 ml of acetone. The precipitated crystals were filtered by suction and dried. 15.2 g of TLC pure product with a melting point of 174.5° to 175.5° C. was obtained. For the product:
Name
4-benzyloxy-3-pyrrolin-2-on-1-yl acetic acid benzyl ester
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.